molecular formula C12H23BO3 B1365261 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 96649-78-4

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1365261
CAS RN: 96649-78-4
M. Wt: 226.12 g/mol
InChI Key: ACCQAHOGVBNWCP-UHFFFAOYSA-N
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Description

This typically includes the compound’s molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any notable characteristics.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could include studying the reaction mechanisms, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis Applications

  • Ortho-Modified Derivatives Synthesis : Compounds structurally similar to 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for inhibitory activity against serine proteases like thrombin. These compounds displayed weak N–B coordination in solution, showcasing their potential in targeted biochemical applications (Spencer et al., 2002).

Polymerization and Material Synthesis

  • Polymerization for Electronic Materials : The molecule has been used in Suzuki-Miyaura coupling polymerization, resulting in polymers like P3HT with narrow molecular weight distribution and high regioregularity. This process is significant for creating materials for electronic applications (Yokozawa et al., 2011).
  • Synthesis of Boronic Esters : It is also employed in the synthesis of various boronic esters, which have wide-ranging applications in organic synthesis and material science (El Bialy et al., 2011).

Catalysis and Chemical Reactions

  • Catalysis in Organic Synthesis : Its derivatives are used in catalysis, particularly in reactions like silaboration of allenes, indicating its versatility in organic synthesis (Chang et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to safely handle and dispose of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQAHOGVBNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475179
Record name 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

96649-78-4
Record name 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
N Eedugurala, Z Wang, U Chaudhary, N Nelson… - pstorage-acs-6854636.s3 …
Materials and Methods. General. All reactions were performed under a dry argon atmosphere using standard Schlenk techniques or under a nitrogen atmosphere in a glovebox, unless …

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